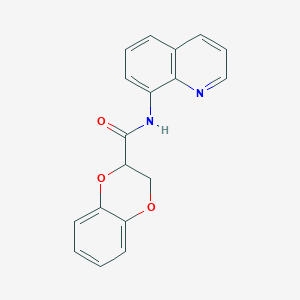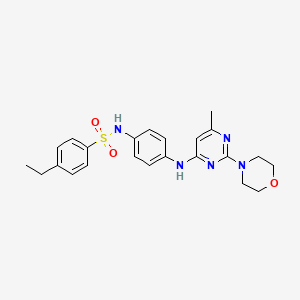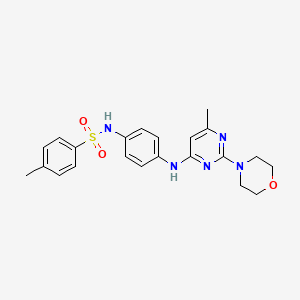![molecular formula C23H18FN3O3 B11310210 N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310210.png)
N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated aromatic compound with a phenol derivative.
Coupling with the fluorinated aromatic amine: The final step involves the coupling of the oxadiazole-containing intermediate with 3-fluoro-4-methylaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, leading to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole moiety, for example, is known to interact with various biological targets, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
- 3-fluoro-N-(4-methylphenyl)benzamide
- 3-fluoro-4-methyl-5-nitrobenzoic acid
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to its combination of a fluorinated aromatic ring, an oxadiazole moiety, and a phenoxyacetamide group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the oxadiazole ring can enhance the compound’s stability and reactivity, while the fluorinated aromatic ring can improve its binding affinity and specificity for certain molecular targets.
特性
分子式 |
C23H18FN3O3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H18FN3O3/c1-15-7-10-18(13-20(15)24)25-21(28)14-29-19-11-8-17(9-12-19)23-26-22(27-30-23)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28) |
InChIキー |
QYJLZKSHINUPRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11310144.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11310148.png)
![trans-4-[({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11310155.png)
![4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11310171.png)
![N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11310184.png)
![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11310186.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11310196.png)
![2-(3,4-dimethoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B11310204.png)
![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11310211.png)
![N-(3-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310220.png)



